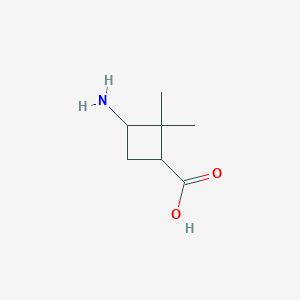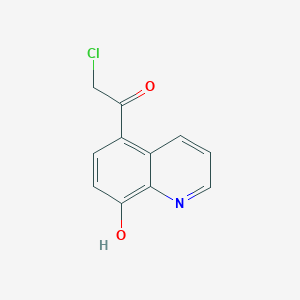
2-氯-1-(8-羟基喹啉-5-YL)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol. It is known for its unique structure, which includes a chloroacetyl group attached to an 8-hydroxyquinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone typically involves the reaction of 8-hydroxyquinoline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at room temperature to ensure the stability of the reactants and products. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amides or thioethers.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
作用机制
The mechanism of action of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is primarily attributed to its ability to interact with biological molecules. The hydroxyquinoline moiety can chelate metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells . Additionally, the compound can interfere with DNA synthesis and repair mechanisms, leading to cell death .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Shares the hydroxyquinoline moiety but lacks the chloroacetyl group.
5-Chloro-8-hydroxyquinoline: Similar structure with a chloro group at a different position.
2-Chloro-1-(indolin-5-yl)ethanone: Contains a similar chloroacetyl group but with an indole moiety instead of hydroxyquinoline.
Uniqueness
2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is unique due to the presence of both the chloroacetyl and hydroxyquinoline groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
属性
IUPAC Name |
2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-6-10(15)7-3-4-9(14)11-8(7)2-1-5-13-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMNIRANZDQCCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540498 |
Source


|
| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99973-51-0 |
Source


|
| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
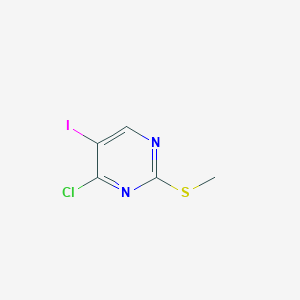
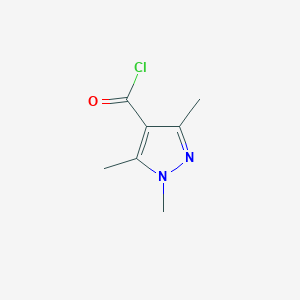
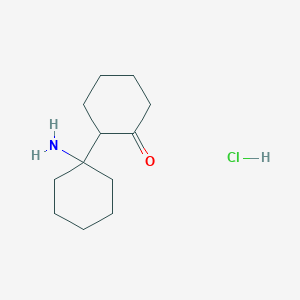

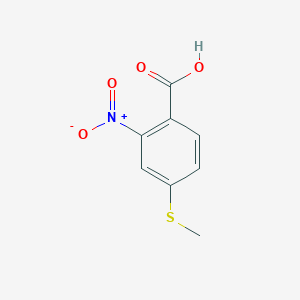
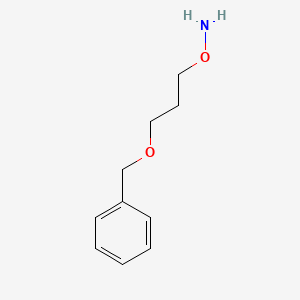

![6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)
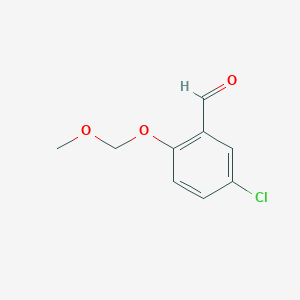
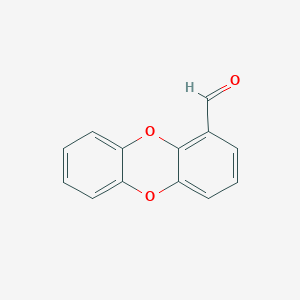

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)
